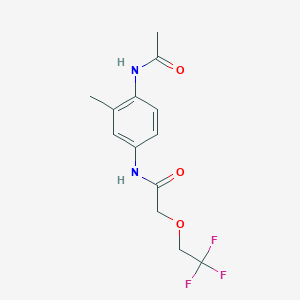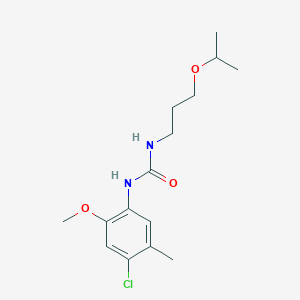![molecular formula C22H27N3O3 B6621865 2-benzyl-N-[4-[2-(ethylamino)-2-oxoethoxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B6621865.png)
2-benzyl-N-[4-[2-(ethylamino)-2-oxoethoxy]phenyl]pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-N-[4-[2-(ethylamino)-2-oxoethoxy]phenyl]pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and an ethylamino-oxoethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-N-[4-[2-(ethylamino)-2-oxoethoxy]phenyl]pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Ethylamino-Oxoethoxyphenyl Moiety: This step involves the reaction of the pyrrolidine derivative with an ethylamino-oxoethoxyphenyl compound, often under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-N-[4-[2-(ethylamino)-2-oxoethoxy]phenyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and ethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-benzyl-N-[4-[2-(ethylamino)-2-oxoethoxy]phenyl]pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-benzyl-N-[4-[2-(ethylamino)-2-oxoethoxy]phenyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
2-benzyl-N-[4-[2-(ethylamino)-2-oxoethoxy]phenyl]pyrrolidine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring with a benzyl and ethylamino-oxoethoxyphenyl moiety sets it apart from other similar compounds, potentially offering unique interactions with biological targets and distinct reactivity in chemical processes.
Properties
IUPAC Name |
2-benzyl-N-[4-[2-(ethylamino)-2-oxoethoxy]phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-2-23-21(26)16-28-20-12-10-18(11-13-20)24-22(27)25-14-6-9-19(25)15-17-7-4-3-5-8-17/h3-5,7-8,10-13,19H,2,6,9,14-16H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMOFPQXBSJZNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=CC=C(C=C1)NC(=O)N2CCCC2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-chlorothiophen-2-yl)methyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B6621793.png)
![5-(2-chlorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B6621801.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]-2,3-dimethylbenzamide](/img/structure/B6621825.png)
![2-[methyl(pyridin-3-ylsulfonyl)amino]-N-(1-thiophen-2-ylethyl)acetamide](/img/structure/B6621833.png)
![N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]acetamide](/img/structure/B6621838.png)
![N-[(2,4-dichlorophenyl)methyl]-1-(thiophene-2-carbonyl)piperidine-3-carboxamide](/img/structure/B6621842.png)
![4-(furan-2-ylmethylsulfamoyl)-N-[2-(4-methoxyphenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6621843.png)
![2-[dimethylsulfamoyl(ethyl)amino]-N-methylacetamide](/img/structure/B6621849.png)
![1-[(2-Morpholin-4-ylpyridin-3-yl)methyl]-3-(2,4,5-trichlorophenyl)urea](/img/structure/B6621859.png)


![2-(methylamino)-5-nitro-N-[(2-phenoxypyridin-4-yl)methyl]benzamide](/img/structure/B6621884.png)
![N-[3-(cyclohexanecarbonylamino)-4-fluorophenyl]-6-methylpyridine-2-carboxamide](/img/structure/B6621890.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]propanamide](/img/structure/B6621894.png)
